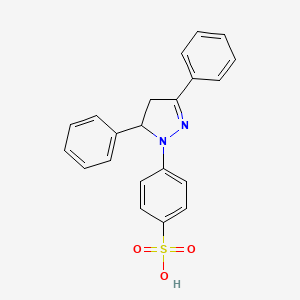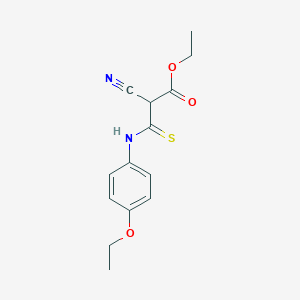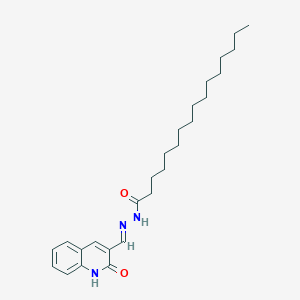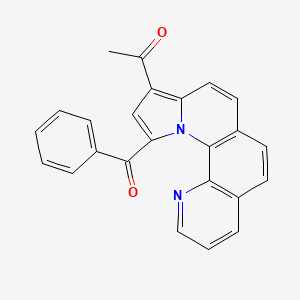![molecular formula C24H22N4OS B11962875 (4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11962875.png)
(4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the cyclization of hydrazones with diketones under acidic conditions
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione: Lacks the hydrazone group, making it less versatile in terms of functionalization.
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]: Contains a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of both the thioether and hydrazone groups in (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C24H22N4OS |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)diazenyl]-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N4OS/c1-17-8-12-19(13-9-17)25-26-23-22(16-30-21-14-10-18(2)11-15-21)27-28(24(23)29)20-6-4-3-5-7-20/h3-15,27H,16H2,1-2H3 |
Clé InChI |
XSUUUWBZRQQJCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)

![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)


![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)




